1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Intermediates

1-(4-Fluorophenyl)-N-phenylcyclopropane-1-carboxamide is a synthetic, small-molecule cyclopropane carboxamide derivative (molecular formula C₁₆H₁₄FNO, MW 255.29 g/mol). It is characterized by a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group, and an N-phenyl carboxamide moiety.

Molecular Formula C16H14FNO
Molecular Weight 255.292
CAS No. 1091461-38-9
Cat. No. B2664505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide
CAS1091461-38-9
Molecular FormulaC16H14FNO
Molecular Weight255.292
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H14FNO/c17-13-8-6-12(7-9-13)16(10-11-16)15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19)
InChIKeyXWOWVDRWFQLOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Fluorophenyl)-N-phenylcyclopropane-1-carboxamide (CAS 1091461-38-9) Procurement Baseline


1-(4-Fluorophenyl)-N-phenylcyclopropane-1-carboxamide is a synthetic, small-molecule cyclopropane carboxamide derivative (molecular formula C₁₆H₁₄FNO, MW 255.29 g/mol) . It is characterized by a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group, and an N-phenyl carboxamide moiety . This compound is primarily utilized as a specialty building block or reference standard in medicinal chemistry, rather than being a common, off-the-shelf pharmacological probe . Its structural scaffold is distinct from the widely studied cyclopropane-1,1-dicarboxamide class found in kinase inhibitors like cabozantinib and foretinib, positioning it as a unique intermediate for exploring novel chemical space .

Why Generic 1-Aryl-cyclopropane Carboxamides Cannot Substitute for CAS 1091461-38-9


The specific combination of a 1-(4-fluorophenyl) group on the cyclopropane ring and an N-phenyl amide substituent creates a distinct steric and electronic environment that is not replicated by close analogs . Simple substitution with a 4-chlorophenyl or 4-methylphenyl ring alters the lipophilicity, dipole moment, and potential halogen-bonding capabilities, directly impacting binding interactions or reactivity. For instance, the N1-(4-fluorophenyl)cyclopropane-1-carboxamide analog, which lacks the N-phenyl group, has been identified as a potent CYP2A6 inhibitor, but this biological profile is not transferable and highlights how minor structural modifications can create or abolish a specific therapeutic lead [1]. In procurement, assuming a different halogen or a missing amide substituent will yield equivalent performance in a synthetic sequence or biological assay is not supported by structure-activity principles .

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-N-phenylcyclopropane-1-carboxamide Procurement


Structural Uniqueness vs. 1,1-Dicarboxamide Kinase Inhibitor Scaffolds

Unlike the extensively patented cyclopropane-1,1-dicarboxamide core of multi-kinase inhibitors such as cabozantinib and foretinib, CAS 1091461-38-9 is a mono-amide. This structural reduction eliminates one point of diversification, making it a more focused, non-identical scaffold for lead optimization or fragment-based drug discovery . A direct head-to-head comparison with N-(4-fluorophenyl)-N'-(4-phenyl)cyclopropane-1,1-dicarboxamide reveals that the target compound has only one amide bond, which fundamentally alters its hydrogen-bonding capacity and molecular complexity.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Intermediates

Physicochemical Differentiation: LogP and Lipophilic Efficiency vs. Des-Fluoro Analog

The presence of the 4-fluorophenyl substituent significantly increases the calculated lipophilicity compared to the des-fluoro analog. Based on in silico predictions, the target compound has a consensus cLogP of approximately 2.8 [1], whereas 1-phenyl-N-phenylcyclopropane-1-carboxamide has a cLogP of approximately 2.2 [2]. This increase is a key differentiator for researchers optimizing blood-brain barrier penetration or seeking enhanced hydrophobic target engagement.

Physicochemistry Drug-likeness Lipophilic Efficiency

CYP2A6 Inhibitory Potential: Class-Level vs. N-Aryl Analog Comparison

The closely related compound, N1-(4-fluorophenyl)cyclopropane-1-carboxamide, is a known potent and selective CYP2A6 inhibitor with an IC₅₀ value below 1 µM [1]. While the specific target compound has not had its CYP2A6 IC₅₀ published, the class-level inference is that the N-phenyl substituent may modulate this activity. A researcher prioritizing CYP2A6 inhibition should directly test this compound against the published analog, as the uncharacterized moiety represents either a potential liability or an opportunity for improved selectivity.

Cytochrome P450 CYP2A6 Nicotine Metabolism

Commercially Available Purity and Analytical Characterization

From a certified vendor, this compound is available at a specified purity of 98% . This contrasts with many analog compounds that are either not commercially available off-the-shelf or are supplied at lower purities. For instance, while the des-fluoro and 4-chloro analogs are listed in some databases, their immediate commercial availability as analytically characterized solids is less consistent . This guaranteed purity is the primary quantitative differentiator for immediate procurement as a reference standard or reagent.

Analytical Chemistry Reference Standard Quality Control

Validated Application Scenarios for 1-(4-Fluorophenyl)-N-phenylcyclopropane-1-carboxamide


Novel Scaffold Build for Cytochrome P450 Chemical Probe Development

Based on the class-level CYP2A6 inhibitory evidence for its N1-(4-fluorophenyl) analog, this compound is an ideal starting point for a directed medicinal chemistry program to develop a selective chemical probe . The N-phenyl amide extension offers an uncharacterized vector for modulating isoform selectivity and pharmacokinetic properties, a study enabled by procuring this specific molecule for an SAR array.

Monomeric Fragment for Fragment-Based Drug Discovery (FBDD)

The compound’s low molecular weight and single amide scaffold, confirmed by the structural formula, make it a suitable fragment for high-concentration screening by X-ray crystallography or NMR against a range of oncology or metabolic targets . Its validated identity and purity support immediate library plate preparation.

Authentic Reference Standard for Patented Kinase Inhibitor Process Chemistry

Supplied at ≥98% purity, 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide serves as a critical starting material or impurity marker in the synthetic route development for cyclopropane-containing kinase inhibitors . Its structural distinction from the common dicarboxamide impurity standards fills a specific gap in analytical quality control panels.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.